molecular formula C22H24N4O2 B7792356 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one

Cat. No.: B7792356
M. Wt: 376.5 g/mol
InChI Key: MZGRNGZTMYUPFR-UHFFFAOYSA-N
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Description

Compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary, but it generally includes steps such as condensation, cyclization, and purification. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions. This includes the use of large reactors, continuous monitoring of reaction parameters, and efficient purification techniques. The goal is to produce the compound in large quantities while maintaining its quality and consistency.

Chemical Reactions Analysis

Types of Reactions: Compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development or as a diagnostic tool.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism by which compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to observable effects.

Comparison with Similar Compounds

    Compound A: Shares a similar core structure but differs in functional groups, leading to distinct reactivity and applications.

    Compound B: Has a comparable molecular weight and size but exhibits different chemical properties due to variations in its substituents.

    Compound C: Possesses a similar mechanism of action but targets different molecular pathways.

Uniqueness: Compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” stands out due to its unique combination of chemical properties and biological activity

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-2-3-6-13-28-16-11-9-15(10-12-16)26-14-19(27)20(21(26)23)22-24-17-7-4-5-8-18(17)25-22/h4-5,7-12H,2-3,6,13-14,23H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGRNGZTMYUPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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